molecular formula C16H18ClN3O2 B2477531 (4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone CAS No. 478031-57-1

(4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone

Cat. No.: B2477531
CAS No.: 478031-57-1
M. Wt: 319.79
InChI Key: RVEOLHMXHLDDQJ-UHFFFAOYSA-N
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Description

(4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone is a useful research compound. Its molecular formula is C16H18ClN3O2 and its molecular weight is 319.79. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antituberculosis Properties

  • A study by Mallikarjuna et al. (2014) discusses the synthesis and evaluation of derivatives of (4-(3-Chlorophenyl)piperazino)(3,5-dimethyl-4-isoxazolyl)methanone for their anticancer and antituberculosis properties. Some derivatives exhibited significant activity against both tuberculosis and certain cancer cell lines (Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).

Antimicrobial Activity

Enzyme Inhibition and Cytotoxic Profiles

  • Abbasi et al. (2019) synthesized compounds related to this compound and tested them against α-glucosidase enzyme, showing considerable inhibitory activity. They also evaluated their hemolytic and cytotoxic profile (Muhammad Athar Abbasi et al., 2019).

Synthesis and X-ray Structure Characterisation

  • Lv et al. (2013) focused on the synthesis of novel pyrazole carboxamide derivatives containing the piperazine moiety and confirmed their structure via X-ray crystal analysis, providing insights into the molecular structure of related compounds (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).

Antihistamine Drug Synthesis

  • Venkat Narsaiah and P. Narsimha (2011) developed a synthesis route for antihistamine drugs using intermediates related to this compound, demonstrating its utility in pharmaceutical synthesis (A. Venkat Narsaiah & P. Narsimha, 2011).

Molecular Interaction Studies

  • A study by Shim et al. (2002) examined the molecular interaction of an antagonist structurally similar to this compound with the CB1 cannabinoid receptor, providing valuable information on receptor-ligand interactions (J. Shim et al., 2002).

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-11-15(12(2)22-18-11)16(21)20-8-6-19(7-9-20)14-5-3-4-13(17)10-14/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEOLHMXHLDDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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